N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects. Its structure features:
- A 5-chloro-2-methylphenyl group attached via an acetamide linkage.
- A thiazolo[4,5-d]pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3, a methyl group at position 6, and a thioxo moiety at position 2.
- A thioether bridge connecting the acetamide to the thiazolo-pyrimidine core.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S3/c1-4-31-16-9-7-15(8-10-16)28-20-19(34-23(28)32)21(30)27(3)22(26-20)33-12-18(29)25-17-11-14(24)6-5-13(17)2/h5-11H,4,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBXMEFNAXMMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)C)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that exhibits significant biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action through a review of recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 526.08 g/mol. Its structure features a thiazolo-pyrimidine core, which is known for various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and thiazole exhibit potent antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The presence of the thiazole ring in the compound is critical for its antimicrobial efficacy.
Antitumor Activity
The compound's thiazole moiety has been linked to antitumor activity. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. For example, certain analogs have shown IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents . The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl rings significantly enhance cytotoxicity .
The biological activity of this compound may be attributed to multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been noted in related thiazole derivatives .
- Interference with DNA Replication : Some derivatives disrupt DNA synthesis in microbial cells, contributing to their antimicrobial effects .
Case Study 1: Antimicrobial Efficacy
A study published in 2021 evaluated the antimicrobial properties of various thiazole derivatives against clinical isolates. Among these, a compound structurally similar to this compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Properties
In another study focusing on the anticancer properties of thiazole derivatives, researchers synthesized several analogs and tested their effects on human cancer cell lines. One derivative demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, outperforming traditional chemotherapeutics . The study highlighted the importance of specific substitutions on the aromatic rings for enhancing cytotoxicity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolo-Pyrimidinones
Key analogs and their distinguishing features:
Key Structural and Functional Differences
Core Heterocycle Modifications: The thiazolo[4,5-d]pyrimidinone core in the target compound provides a rigid, planar structure conducive to intercalation or enzyme active-site binding. In contrast, the isothiazolo[4,5-d]pyrimidinone () and thieno[2,3-d]pyrimidinone () cores introduce distinct electronic profiles:
- Thieno-pyrimidines () offer extended conjugation, enhancing UV absorption and photostability .
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound may confer moderate electron-donating effects, stabilizing charge-transfer interactions. Comparatively, the 4-chlorophenyl group in ’s analog increases electrophilicity, favoring covalent bonding with nucleophilic residues (e.g., cysteine in enzymes) .
- The benzyl group in ’s compound enhances lipophilicity (logP ~3.5 predicted), suggesting better blood-brain barrier penetration than the target compound’s chloro-methylphenyl group (logP ~2.8 estimated) .
Bridging Groups :
- The thioether bridge in the target compound offers rotational flexibility, allowing adaptive binding to protein pockets. In contrast, oxadiazole-containing bridges () introduce rigidity and hydrogen-bonding capacity, which may improve selectivity but reduce conformational adaptability .
Research Findings and Implications
- Electronic vs. Structural Similarity : While the target compound shares isoelectronic features with and analogs, its distinct geometry (e.g., ethoxyphenyl vs. benzyl) aligns with the concept of "isovalency" over strict isoelectronicity, emphasizing geometry’s role in bioactivity .
- Activity Predictions : Based on structural analogs, the target compound may exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
